Cas no 1311313-78-6 (1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride)
![1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride structure](https://ja.kuujia.com/scimg/cas/1311313-78-6x500.png)
1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride 化学的及び物理的性質
名前と識別子
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- 1-[2-(methylamino)ethyl]pyrrolidin-2-one hydrochloride
- 1-[2-(methylamino)ethyl]pyrrolidin-2-one;hydrochloride
- 1-(2-(Methylamino)ethyl)pyrrolidin-2-one hydrochloride
- 1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride
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- インチ: 1S/C7H14N2O.ClH/c1-8-4-6-9-5-2-3-7(9)10;/h8H,2-6H2,1H3;1H
- InChIKey: NOULYGZDCHFHOE-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C1CCCN1CCNC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 125
- トポロジー分子極性表面積: 32.299
1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-75940-0.05g |
1-[2-(methylamino)ethyl]pyrrolidin-2-one hydrochloride |
1311313-78-6 | 95% | 0.05g |
$118.0 | 2023-02-12 | |
Enamine | EN300-75940-0.25g |
1-[2-(methylamino)ethyl]pyrrolidin-2-one hydrochloride |
1311313-78-6 | 95% | 0.25g |
$252.0 | 2023-02-12 | |
Enamine | EN300-75940-5.0g |
1-[2-(methylamino)ethyl]pyrrolidin-2-one hydrochloride |
1311313-78-6 | 95% | 5.0g |
$1695.0 | 2023-02-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4666-1-5G |
1-[2-(methylamino)ethyl]pyrrolidin-2-one hydrochloride |
1311313-78-6 | 95% | 5g |
¥ 5,273.00 | 2023-03-17 | |
Enamine | EN300-75940-0.1g |
1-[2-(methylamino)ethyl]pyrrolidin-2-one hydrochloride |
1311313-78-6 | 95% | 0.1g |
$176.0 | 2023-02-12 | |
Chemenu | CM437151-1g |
1-[2-(methylamino)ethyl]pyrrolidin-2-one hydrochloride |
1311313-78-6 | 95%+ | 1g |
$242 | 2024-08-02 | |
Aaron | AR01AIKL-500mg |
1-[2-(methylamino)ethyl]pyrrolidin-2-one hydrochloride |
1311313-78-6 | 95% | 500mg |
$465.00 | 2025-02-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4666-1-1g |
1-[2-(methylamino)ethyl]pyrrolidin-2-one hydrochloride |
1311313-78-6 | 95% | 1g |
¥1716.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4666-1-500mg |
1-[2-(methylamino)ethyl]pyrrolidin-2-one hydrochloride |
1311313-78-6 | 95% | 500mg |
¥1142.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4666-1-10g |
1-[2-(methylamino)ethyl]pyrrolidin-2-one hydrochloride |
1311313-78-6 | 95% | 10g |
¥7821.0 | 2024-04-25 |
1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride 関連文献
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1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochlorideに関する追加情報
Introduction to 1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride (CAS No. 1311313-78-6)
1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1311313-78-6, has garnered attention in recent years due to its potential applications in drug discovery and development. The molecular structure of this compound consists of a pyrrolidinone core substituted with a 2-(methylamino)ethyl side chain, which contributes to its distinct chemical behavior and reactivity. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry.
The 1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride molecule exhibits a high degree of versatility, which is reflected in its diverse range of applications across different scientific domains. One of the most compelling aspects of this compound is its role as a building block in the synthesis of more complex pharmaceutical agents. The presence of the pyrrolidinone ring and the amine functionalities provides multiple sites for chemical modification, enabling the development of novel bioactive molecules. This flexibility has made it a subject of intense interest for researchers working on next-generation therapeutics.
In the context of modern drug discovery, 1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride has been explored for its potential in addressing various therapeutic challenges. Recent studies have highlighted its utility in the design of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The compound's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions makes it an attractive scaffold for medicinal chemists. Furthermore, its hydrochloride salt form ensures better pharmacokinetic properties, such as improved absorption and bioavailability, which are essential for clinical efficacy.
One of the most exciting developments in the field has been the application of 1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride in the synthesis of protease inhibitors. Proteases play a critical role in numerous biological pathways, and their inhibition is a key strategy in combating infectious diseases and metabolic disorders. Researchers have leveraged the compound's structural features to develop molecules that can selectively target specific proteases without causing off-target effects. This has opened up new avenues for therapeutic intervention and underscores the importance of 1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride as a pharmacophore.
The compound's significance extends beyond its role as an intermediate in drug synthesis. It has also been investigated for its potential in materials science, particularly in the development of functional polymers and coatings. The amine and pyrrolidinone groups contribute to its ability to form stable coordination complexes with metal ions, which has implications for applications such as catalysis and sensor technology. This dual functionality makes 1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride a multifaceted compound with broad applicability.
Recent advancements in computational chemistry have further enhanced our understanding of 1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride's reactivity and interaction profiles. Molecular modeling studies have provided insights into how this compound behaves within biological systems, helping researchers design more effective derivatives. These computational approaches are complemented by experimental techniques such as NMR spectroscopy and X-ray crystallography, which have confirmed the structural integrity and conformational preferences of the molecule. Such combined efforts have significantly advanced our knowledge base regarding this compound.
The pharmaceutical industry has taken note of these developments and is actively exploring ways to incorporate 1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride into new drug candidates. Its structural motifs are being integrated into libraries designed for high-throughput screening, aiming to identify molecules with enhanced therapeutic potential. Additionally, its role as a precursor in peptide mimetics has opened up new possibilities for treating neurodegenerative diseases, where precise molecular interactions are critical.
Environmental considerations also play a role in the utilization of 1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride. Efforts are being made to develop synthetic routes that minimize waste and energy consumption, aligning with green chemistry principles. These sustainable practices ensure that the production and application of this compound are both efficient and environmentally responsible.
In conclusion, 1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride (CAS No. 1311313-78-6) represents a cornerstone in modern chemical research, with far-reaching implications across pharmaceuticals, materials science, and beyond. Its unique structural features and versatile reactivity make it an invaluable asset for scientists working on innovative solutions to global health challenges. As research continues to uncover new applications for this compound, its importance is only set to grow.
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